

# A Comparative Guide to Emapticap Pegol and Other CCL2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a critical signaling protein involved in the recruitment of monocytes, macrophages, and other immune cells to sites of inflammation. Its role in various inflammatory diseases, fibrotic conditions, and cancer has made it a key target for therapeutic intervention. This guide provides a comparative analysis of **emapticap pegol** (NOX-E36) and other prominent inhibitors of the CCL2/CCR2 signaling axis that are either on the market or in late-stage clinical development.

# Mechanism of Action: Targeting the CCL2/CCR2 Axis

The CCL2/CCR2 signaling pathway plays a central role in mediating inflammatory responses. CCL2, secreted by various cell types including endothelial cells, smooth muscle cells, and fibroblasts, binds to its primary receptor, CCR2, which is expressed on the surface of monocytes and macrophages.[1] This interaction triggers a cascade of downstream signaling events, including the activation of pathways such as JAK/STAT, PI3K/Akt, and MAPK, ultimately leading to monocyte and macrophage migration, proliferation, and differentiation.[1] [2] Inhibitors targeting this axis generally fall into two main categories: direct CCL2 inhibitors that bind to the ligand itself, and CCR2 antagonists that block the receptor.



#### **Emapticap Pegol (NOX-E36)**

**Emapticap pegol** is a Spiegelmer®, a unique class of L-RNA aptamers that are mirror-images of naturally occurring D-RNA. This configuration makes it resistant to nuclease degradation. **Emapticap pegol** directly binds to and neutralizes human CCL2, preventing its interaction with the CCR2 receptor.[3]

#### Other CCL2/CCR2 Inhibitors

- Carlumab (CNTO 888): A fully human monoclonal antibody that specifically binds to and neutralizes CCL2.[4][5]
- Bindarit: A small molecule inhibitor that selectively targets the synthesis of CCL2 at the transcriptional level, primarily by modulating the NF-κB signaling pathway.[6][7]
- MLN1202 (Plozalizumab): A humanized monoclonal antibody that acts as a CCR2 antagonist, blocking the receptor to prevent CCL2 binding.[8][9][10]
- CCX872-B: An orally administered small molecule inhibitor of CCR2.[11][12]
- Propagermanium: An organogermanium compound that inhibits the CCL2-CCR2 signaling pathway, potentially by interfering with glycosylphosphatidylinositol-anchored proteins associated with CCR2.[13][14][15]

### **Comparative Performance Data**

The following tables summarize the available quantitative data from clinical trials of **emapticap pegol** and its competitors.

### **Table 1: Emapticap Pegol Clinical Trial Data**



| Trial<br>Identifier | Indication              | Phase | Key Efficacy<br>Results                                                                                                                                                                                                                                    | Safety &<br>Tolerability                                                              | Citation(s)             |
|---------------------|-------------------------|-------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|-------------------------|
| NCT0154789<br>7     | Diabetic<br>Nephropathy | lla   | reduction in urinary albumin/creat inine ratio (ACR) from baseline at 12 weeks (p<0.05) Maximum ACR reduction of 40% vs baseline observed 4-8 weeks after treatment cessation Significant reduction in HbA1c vs placebo 4 weeks after last dose (p=0.026). | Generally safe and well- tolerated with no treatment- related serious adverse events. | [3][16][17][18]<br>[19] |

**Table 2: Carlumab Clinical Trial Data** 



| Trial<br>Identifier | Indication                                                   | Phase | Key Efficacy<br>Results                                                                                                                                          | Safety &<br>Tolerability                                                                              | Citation(s)     |
|---------------------|--------------------------------------------------------------|-------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|-----------------|
| NCT0099218<br>6     | Metastatic<br>Castration-<br>Resistant<br>Prostate<br>Cancer | II    | - No PSA or RECIST responses observed 34% of patients had stable disease for ≥3 months Median Overall Survival (OS) of 10.2 months.                              | Well- tolerated. Common grade ≥3 adverse events were back pain (11%) and bone pain (9%).              | [4][20][21][22] |
| NCT0078620<br>1     | Idiopathic<br>Pulmonary<br>Fibrosis                          | II    | - No treatment effect on the rate of percentage change in Forced Vital Capacity (FVC) Greater decline in FVC in all active treatment groups compared to placebo. | Higher proportion of serious adverse events in the 5 mg/kg group (53.1%) compared to placebo (46.4%). | [23]            |

Table 3: Other CCL2/CCR2 Inhibitors Clinical Trial Data



| Inhibitor | Trial<br>Identifier | Indication                                           | Phase | Key<br>Efficacy<br>Results                                                                                                                                                                           | Safety &<br>Tolerability                                                      | Citation(s)        |
|-----------|---------------------|------------------------------------------------------|-------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------|--------------------|
| MLN1202   | NCT00143<br>811     | Atheroscler<br>osis Risk                             |       | Significant reduction in C-Reactive Protein (CRP) levels compared to placebo (p=0.0275) Median percent reduction of hsCRP was 24.2% for the MLN1202 group vs a 2.5% increase for placebo at 8 weeks. | Well- tolerated with no serious adverse events observed.                      | [8][9][10]<br>[24] |
| CCX872-B  | NCT02345<br>408     | Pancreatic Cancer (in combinatio n with FOLFIRIN OX) | Ib    | - Tumor<br>control rate<br>of 78% at<br>12 weeks<br>Objective<br>response<br>rate of 30-<br>37%<br>Overall<br>survival at                                                                            | Appeared to be well-tolerated with no safety issues ascribed to CCX872-B use. | [11][12]           |



|                    |                       |                                             |    | 18 months was 29%.                                                                                                                         |                                                                    |      |
|--------------------|-----------------------|---------------------------------------------|----|--------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------|------|
| Bindarit           | -                     | Coronary<br>Stent<br>Restenosis             | II | - Did not meet the primary endpoint of in-segment late loss Significant reduction in in-stent late loss.                                   | Well-<br>tolerated<br>with a<br>compliance<br>rate of over<br>90%. | [6]  |
| Propagerm<br>anium | UMIN-CRT<br>000017123 | Refractory<br>Gastric and<br>Oral<br>Cancer |    | - Tendency<br>to prolong<br>survival 2<br>out of 8<br>gastric<br>cancer<br>patients<br>showed<br>complete<br>remission<br>of<br>metastases | Not<br>detailed in<br>the<br>provided<br>search<br>results.        | [13] |

### **Experimental Protocols**

Detailed experimental protocols for the cited clinical trials are often proprietary and not fully available in the public domain. However, this section provides an overview of the methodologies based on published literature and clinical trial registry information.

# **Emapticap Pegol (NCT01547897) - Diabetic Nephropathy**

• Study Design: A randomized, double-blind, placebo-controlled Phase IIa study.[3][25]



- Patient Population: 75 patients with type 2 diabetes and albuminuria (ACR > 100 mg/g).[25]
- Treatment Regimen: **Emapticap pegol** (0.5 mg/kg) or placebo administered subcutaneously twice weekly for 12 weeks, followed by a 12-week treatment-free observation period.[3]
- Primary Endpoint: Change in urinary albumin/creatinine ratio (ACR).[25]
- Key Assessments: ACR was measured weekly or every other week during treatment and every 4 weeks during follow-up. HbA1c was measured every 4 weeks until 4 weeks after treatment cessation.[3]

## Carlumab (NCT00992186) - Metastatic Castration-Resistant Prostate Cancer

- Study Design: An open-label, multicenter Phase II trial.[4][26]
- Patient Population: Patients with metastatic castration-resistant prostate cancer previously treated with docetaxel.[4][26]
- Treatment Regimen: 15 mg/kg carlumab administered as a 90-minute intravenous infusion every 2 weeks until disease progression.[4][26]
- Primary Endpoint: Composite response rate, including changes in skeletal and extraskeletal lesions, and PSA values.[4][26]
- Key Assessments: Efficacy was evaluated by composite response. Safety was monitored throughout the study.[26]

### MLN1202 (NCT00143811) - Atherosclerosis Risk

- Study Design: A randomized, double-blind, placebo-controlled Phase II study.[8]
- Patient Population: 108 patients at high risk for atherosclerosis with elevated high-sensitivity
   C-Reactive Protein (hsCRP > 3 mg/L).[9]
- Treatment Regimen: A single intravenous infusion of MLN1202 (10 mg/kg) or placebo. [24]
- Primary Endpoint: Reduction in circulating levels of hsCRP.[8]



 Key Assessments: hsCRP levels were determined every 2 weeks for 16 weeks following treatment.[24]

#### **Bindarit - In Vitro CCL2 Inhibition Assay**

- Objective: To quantify the inhibitory effect of bindarit on CCL2 protein secretion.[6][27]
- Cell Type: Human renal mesangial cells (HRMCs).[27]
- · Methodology:
  - Stimulate HRMCs with an inflammatory agent such as Angiotensin II (10nM) or Endothelin-1 (10nM) in the presence of varying concentrations of bindarit (10-300 μM) for a specified time (e.g., 12 hours).[27]
  - Collect the cell culture supernatant.
  - Quantify the concentration of CCL2 in the supernatant using a commercially available
     ELISA kit.[6]
  - Gene expression analysis (qRT-PCR) can also be performed on cell lysates to measure the effect on CCL2 mRNA levels.[27]

# Visualizations CCL2 Signaling Pathway





Click to download full resolution via product page

Caption: Simplified CCL2/CCR2 signaling cascade.



# Experimental Workflow: Evaluating a CCL2 Inhibitor in a Clinical Trial





Click to download full resolution via product page

Caption: Phase IIa clinical trial workflow for a CCL2 inhibitor.

#### Conclusion

The inhibition of the CCL2/CCR2 signaling axis presents a promising therapeutic strategy for a range of diseases. **Emapticap pegol**, with its unique Spiegelmer® platform, has demonstrated potential in diabetic nephropathy with a favorable safety profile. Other inhibitors, such as the monoclonal antibodies carlumab and MLN1202, and the small molecules bindarit and CCX872-B, have shown varied efficacy and safety in different indications. The choice of inhibitor and the therapeutic success likely depend on the specific disease context, the mode of administration, and the ability to achieve sustained target engagement. Further research, particularly well-designed comparative clinical trials, is necessary to fully elucidate the relative merits of these different approaches to CCL2/CCR2 pathway inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 2. Role of the CCL2-CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting -PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-C motif-ligand 2 inhibition with emapticap pegol (NOX-E36) in type 2 diabetic patients with albuminuria PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 2 study of carlumab (CNTO 888), a human monoclonal antibody against CCchemokine ligand 2 (CCL2), in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carlumab Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]

#### Validation & Comparative





- 8. Millennium Pharmaceuticals, Inc. (Cambridge, Massachusetts) Announces MLN1202 Fully Met Primary Endpoint In Phase II Clinical Study Of Patients At High Risk For Atherosclerosis
   BioSpace [biospace.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Effect of CC chemokine receptor 2 CCR2 blockade on serum C-reactive protein in individuals at atherosclerotic risk and with a single nucleotide polymorphism of the monocyte chemoattractant protein-1 promoter region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. researchgate.net [researchgate.net]
- 15. Potentials of C-C motif chemokine 2–C-C chemokine receptor type 2 blockers including propagermanium as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medscape.com [medscape.com]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. C-C motif-ligand 2 inhibition with emapticap pegol (NOX-E36) in type 2 diabetic patients with albuminuria. [epistemonikos.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Phase 2 study of carlumab (CNTO 888), a human monoclonal antibody against CCchemokine ligand 2 (CCL2), in metastatic castration-resistant prostate cancer | Semantic Scholar [semanticscholar.org]
- 23. CC-chemokine ligand 2 inhibition in idiopathic pulmonary fibrosis: a phase 2 trial of carlumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. meddatax.com [meddatax.com]
- 27. The monocyte chemotactic protein synthesis inhibitor bindarit prevents mesangial cell proliferation and extracellular matrix remodeling PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Emapticap Pegol and Other CCL2 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:





[https://www.benchchem.com/product/b15607337#comparing-emapticap-pegol-to-other-ccl2-inhibitors-in-the-market]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com